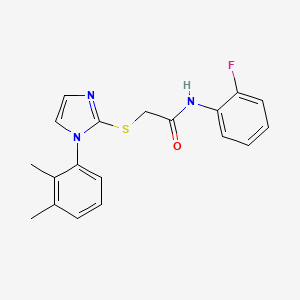![molecular formula C21H24BrFN2O2 B2482060 3-(2-フルオロ-4-メトキシフェニル)-3-ヒドロキシ-1-フェニル-3,5,6,7,8,9-ヘキサヒドロ-2H-イミダゾ[1,2-a]アゼピン-1-イウム ブロミド CAS No. 1106769-83-8](/img/structure/B2482060.png)
3-(2-フルオロ-4-メトキシフェニル)-3-ヒドロキシ-1-フェニル-3,5,6,7,8,9-ヘキサヒドロ-2H-イミダゾ[1,2-a]アゼピン-1-イウム ブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide is a useful research compound. Its molecular formula is C21H24BrFN2O2 and its molecular weight is 435.337. The purity is usually 95%.
BenchChem offers high-quality 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!3-(2-フルオロ-4-メトキシフェニル)-3-ヒドロキシ-1-フェニル-3,5,6,7,8,9-ヘキサヒドロ-2H-イミダゾ[1,2-a]アゼピン-1-イウム ブロミドの科学研究における用途について、包括的な分析を紹介します。
薬理学的調査
この化合物は、そのユニークな化学構造により、薬理学的調査において潜在的な可能性を示しています。これは、さまざまな疾患を標的にした新薬の開発のためのリード化合物として使用できます。 その構造的特徴は、特定の生物学的標的と相互作用する可能性を示唆しており、創薬におけるさらなる調査の候補となっています .
抗菌剤
研究により、この化合物の誘導体は、顕著な抗菌特性を示すことが示されています。 これらの特性により、耐性菌株や真菌に対抗するための新しい抗菌剤の開発のための有望な候補となっています .
抗酸化活性
この化合物の構造は、抗酸化特性を有している可能性を示唆しています。抗酸化物質は、がんや心臓血管疾患などの酸化ストレス関連疾患の予防に不可欠です。 研究により、類似の化合物がフリーラジカルを中和し、細胞を損傷から保護できることが示されています .
神経保護剤
その潜在的な抗酸化および抗炎症特性により、この化合物は神経保護剤として検討することができます。神経保護剤は、アルツハイマー病やパーキンソン病などの神経変性疾患の治療に不可欠です。 この化合物は、血液脳関門を通過する能力により、このような用途における有効性を高める可能性があります .
抗炎症用途
この化合物の構造は、抗炎症特性を有している可能性を示唆しています。抗炎症剤は、関節炎や炎症性腸疾患などのさまざまな炎症性疾患の治療に不可欠です。 この化合物の研究により、新しい抗炎症薬の開発につながる可能性があります .
がん研究
その潜在的な抗酸化および抗炎症特性を考えると、この化合物は抗がん特性について調査することができます。これらの特性を有する化合物は、がん細胞の増殖を阻害し、がん細胞のアポトーシス(プログラムされた細胞死)を誘導することができます。 これは、がん研究のための有望な候補となっています .
心臓血管研究
この化合物の潜在的な抗酸化特性により、心臓血管研究の候補にもなります。抗酸化物質は、血管の酸化ストレスと炎症を軽減することにより、心臓血管疾患の予防に重要な役割を果たします。 この化合物の研究により、心臓血管疾患の新しい治療法につながる可能性があります .
材料科学
生物学的用途を超えて、この化合物は、そのユニークな化学的特性のために材料科学で検討することができます。 その安定性と反応性は、耐久性や反応性などの特定の所望の特性を備えた新しい材料の開発に役立つ可能性があります .
これらの用途は、3-(2-フルオロ-4-メトキシフェニル)-3-ヒドロキシ-1-フェニル-3,5,6,7,8,9-ヘキサヒドロ-2H-イミダゾ[1,2-a]アゼピン-1-イウム ブロミドの、科学研究のさまざまな分野における多様な可能性を強調しています。各用途は、化合物の能力を完全に理解し、活用するために、さらなる調査が必要です。
これらの用途に関する具体的な質問がある場合、またはより詳細な情報が必要な場合は、お気軽にお問い合わせください!
特性
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN2O2.BrH/c1-26-17-11-12-18(19(22)14-17)21(25)15-23(16-8-4-2-5-9-16)20-10-6-3-7-13-24(20)21;/h2,4-5,8-9,11-12,14,25H,3,6-7,10,13,15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRZSUIGUSHTCO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2(CN(C3=[N+]2CCCCC3)C4=CC=CC=C4)O)F.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
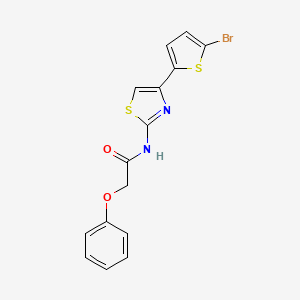
![6-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2481978.png)
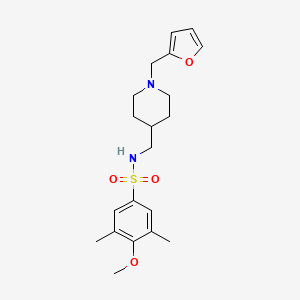
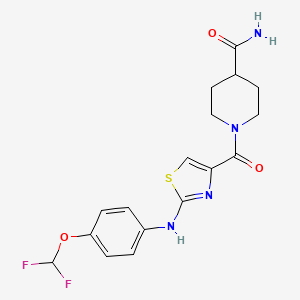
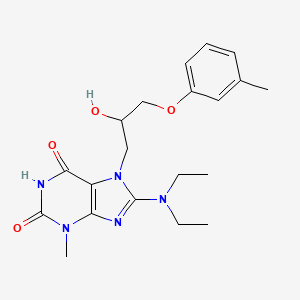
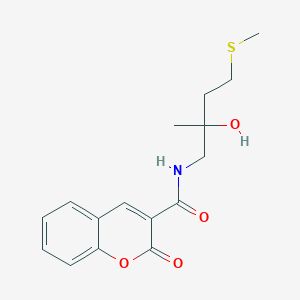
![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)
![ethyl 2-(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2481986.png)
![ethyl 2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2481987.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)
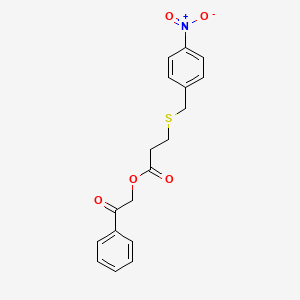
![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2481992.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine](/img/structure/B2481997.png)
